2,2,6,6-Tetramethylpiperidin-1-ol

Übersicht

Beschreibung

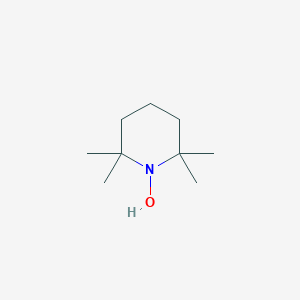

2,2,6,6-Tetramethylpiperidin-1-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

2,2,6,6-Tetramethylpiperidin-1-ol can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50 to 70°C . Industrial production methods often involve similar oxidation processes, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,2,6,6-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a stable nitroxyl radical.

Reduction: The compound can be reduced back to 2,2,6,6-tetramethylpiperidine under appropriate conditions.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include TEMPO and various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TEMPO serves as a crucial reagent in organic synthesis, particularly in the oxidation of primary alcohols to aldehydes. The oxidizing agent involved is typically an N-oxoammonium salt derived from TEMPO. This reaction demonstrates high selectivity and efficiency:

- Oxidation Mechanism: TEMPO facilitates the conversion of alcohols while remaining inert to secondary alcohols. It can also convert aldehydes to carboxylic acids under specific conditions.

Radical Polymerization

TEMPO is employed in nitroxide-mediated radical polymerization (NMP), allowing for controlled polymer synthesis. This method enables the production of polymers with narrow molecular weight distributions:

- Mechanism: The TEMPO radical can be added to the end of a growing polymer chain, creating a dormant state that can be reactivated by heating.

Biological Applications

TEMPO derivatives are utilized as probes for evaluating oxidative stress in biological systems. Their ability to modulate oxidative stress responses makes them valuable in biomedical research:

- Ferroptosis Prevention: Studies have shown that TEMPO can significantly reduce ferroptotic cell death in neuronal cells exposed to oxidative stress, indicating potential neuroprotective effects.

- Antimicrobial Properties: Research has indicated that coatings incorporating TEMPO exhibit enhanced antimicrobial efficacy against pathogens like Staphylococcus epidermidis, supporting its application in medical settings.

Case Study 1: Neuroprotection

A study demonstrated that treatment with TEMPO significantly reduced ferroptotic cell death in neuronal cells subjected to oxidative stress. This highlights its potential as a neuroprotective agent in conditions associated with oxidative damage.

Case Study 2: Antimicrobial Coatings

Research on antimicrobial coatings containing TEMPO revealed increased effectiveness against chronic wound pathogens. This suggests promising applications for TEMPO in medical devices and wound care products.

Case Study 3: Biofilm Disruption

Hybrid compounds featuring TEMPO have shown promise in disrupting biofilms formed by antibiotic-resistant bacteria, indicating potential therapeutic applications for treating persistent infections.

Industrial Applications

TEMPO's utility extends into industrial applications as well:

- Hindered Amine Light Stabilizers: It is used in producing stabilizers that protect polymers from UV degradation.

- Synthesis of Metallo-Amide Bases: TEMPO is involved in preparing metallo-amide bases and selective generation of silylketene acetals.

Wirkmechanismus

The mechanism of action of 2,2,6,6-tetramethylpiperidin-1-ol primarily involves its conversion to TEMPO, which acts as a stable free radical. TEMPO can undergo redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species, thereby exerting its antioxidant effects . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the protection of cellular membranes from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-Tetramethylpiperidin-1-ol is unique due to its stability and the presence of four methyl groups that provide steric hindrance, reducing its reactivity compared to other piperidine derivatives. Similar compounds include:

2,2,6,6-Tetramethylpiperidine: A precursor to this compound, used as a hindered base in organic synthesis.

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical derived from this compound, widely used as an oxidizing agent.

2,2,6,6-Tetramethylpiperidin-1-ylidene: Another derivative with similar steric properties, used in various chemical reactions.

These compounds share similar structural features but differ in their reactivity and specific applications.

Biologische Aktivität

2,2,6,6-Tetramethylpiperidin-1-ol, commonly referred to as TEMPO, is an organic compound that has garnered attention for its diverse biological activities and applications in both synthetic and biological chemistry. This article explores the biological activity of TEMPO, detailing its mechanisms of action, biochemical properties, and implications in various fields such as antimicrobial research and oxidative stress evaluation.

TEMPO acts primarily as a catalytic oxidant , facilitating the oxidation of primary alcohols to aldehydes. It interacts with biological molecules through oxidation processes, which can lead to significant cellular effects. The compound's nitroxide radical form (TEMPO) is particularly noted for its role in preventing ferroptotic cell death—a form of regulated necrosis associated with oxidative stress.

Target Interactions

TEMPO primarily targets primary alcohols and interacts with various enzymes and proteins. Its ability to modulate oxidative stress responses makes it a valuable probe in biological systems .

TEMPO exhibits several notable biochemical properties:

- Oxidation Potential : It can be oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl (a stable nitroxide radical), which is used extensively in organic synthesis as a radical inhibitor .

- Cellular Effects : Research indicates that TEMPO can influence cellular processes significantly. For example, it has been shown to prevent oxidative stress-induced cell death in various cell types .

Applications in Research

TEMPO has found utility in multiple research domains:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TEMPO derivatives. For instance:

- Hybrid Compounds : Isothiazolone-nitroxide hybrids incorporating TEMPO have demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating effectiveness even against antibiotic-resistant strains .

- Mechanistic Insights : TEMPO's mechanism involves disrupting bacterial membranes and inhibiting cell wall biosynthesis, contributing to its antimicrobial efficacy .

Evaluation of Oxidative Stress

TEMPO derivatives are utilized as probes for evaluating oxidative stress within biological systems. Their ability to stabilize free radicals allows researchers to study oxidative damage and cellular responses under various conditions .

Case Studies

Several case studies illustrate the biological activity of TEMPO:

- Ferroptosis Prevention : A study demonstrated that treatment with TEMPO significantly reduced ferroptotic cell death in neuronal cells exposed to oxidative stress, highlighting its potential neuroprotective effects.

- Antimicrobial Coatings : Research on coatings incorporating TEMPO revealed enhanced antimicrobial efficacy against chronic wound pathogens like Staphylococcus epidermidis, supporting its application in medical settings .

- Biofilm Disruption : Hybrid compounds featuring TEMPO have shown promise in disrupting biofilms formed by antibiotic-resistant bacteria, suggesting potential therapeutic applications in treating persistent infections .

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZNLSBZRVZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338578 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-93-8 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) in hydrogen atom transfer (HAT) reactions involving metal complexes?

A1: this compound (TEMPO-H) acts as a model substrate to study the HAT reactivity of various metal complexes. Specifically, research has focused on its reaction with metal-superoxo and metal-oxo species. For instance, a cobalt(III)-superoxo complex, CoIII(O2·-)(Me3TACN)((OSi2Ph)2O), reacts with TEMPO-H via HAT, abstracting a hydrogen atom from the O-H bond []. This reactivity helps determine the thermodynamic driving force of these reactions by providing insights into the bond dissociation free energy (BDFE) of the O-H bond being formed in the product. Studies like this are valuable for understanding the reactivity of metal-oxygen intermediates in biological systems and catalysis.

Q2: How does the presence of this compound influence photocatalytic glycosylation reactions?

A2: this compound can be used to generate O-glycosyl derivatives that serve as stable and readily accessible glycosyl donors in photocatalytic glycosylation reactions []. These reactions, employing an iridium-based photocatalyst and blue LEDs, proceed at room temperature without needing additives besides molecular sieves. Interestingly, while the stereoselectivities are currently modest, they show dependence on the donor's anomeric configuration, suggesting a significant concerted character to the reaction mechanism.

Q3: How does the steric bulk of 2,6-di-tert-butyl-4-nitrophenol, a derivative of this compound, influence its coordination to metal centers?

A3: The bulky 2,6-di-tert-butyl substituents in 2,6-di-tert-butyl-4-nitrophenol significantly influence its coordination to metal complexes like [TptBuCuII]+ (TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). Unlike 4-nitrophenol, which coordinates through the phenolate oxygen, the steric bulk forces coordination to occur via the nitro group in an unusual nitronato-quinone resonance form []. This atypical binding mode demonstrates how steric effects can dictate ligand coordination and potentially lead to unique reactivity patterns in metal complexes.

Q4: Can you elaborate on the use of this compound in studying the reactivity of oxo-peroxo-vanadium(V) complexes?

A4: Researchers have utilized this compound (TEMPO-H) as a hydrogen atom donor to study the reactivity of oxo-peroxo-vanadium(V) complexes []. Specifically, TEMPO-H was used to probe the reducing ability of the peroxo complex [V(V)O(O(2))((t)Bu(2)bpy)(2)]BF(4) (V(V)O(O(2))). It was found that V(V)O(O(2)) is slowly reduced to V(IV)O(OH) by TEMPO-H. These studies help to elucidate the reactivity differences between dioxo and peroxo vanadium complexes and their potential roles in oxidation reactions.

Q5: What is the significance of understanding the reactivity differences between oxygen and sulfur ligation in cobalt complexes using this compound?

A5: Comparing the reactivity of oxygen-ligated and sulfur-ligated cobalt complexes is crucial for understanding the function of metalloenzymes. Using this compound (TEMPO-H) as a probe, researchers investigated the hydrogen atom abstraction abilities of a cobalt(III)-superoxo complex with oxygen ligation and compared it to its sulfur-ligated analogue []. Interestingly, despite structural and electronic differences, both complexes showed similar reactivity towards TEMPO-H. This finding suggests that the difference in ligand electronegativity between oxygen and sulfur might not significantly impact the HAT reactivity in these specific cobalt complexes, offering valuable insight into the factors governing enzyme activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.